molecular formula C19H21N7O3 B11076101 6-{[4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy}-2-phenylpyridazin-3(2H)-one

6-{[4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy}-2-phenylpyridazin-3(2H)-one

Cat. No.: B11076101
M. Wt: 395.4 g/mol
InChI Key: OCWKTPDVKATNGS-UHFFFAOYSA-N
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Description

6-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-2-PHENYL-3(2H)-PYRIDAZINONE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a morpholine ring, and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-2-PHENYL-3(2H)-PYRIDAZINONE typically involves multiple steps. One common method involves the nucleophilic substitution of cyanuric chloride with ethylamine and morpholine, followed by the coupling of the resulting intermediate with a phenyl-substituted pyridazinone derivative. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or dimethyl sulfoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and the use of industrial-grade reagents and equipment .

Chemical Reactions Analysis

Types of Reactions

6-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-2-PHENYL-3(2H)-PYRIDAZINONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-2-PHENYL-3(2H)-PYRIDAZINONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[4-(ETHYLAMINO)-6-MORPHOLINO-1,3,5-TRIAZIN-2-YL]OXY}-2-PHENYL-3(2H)-PYRIDAZINONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Properties

Molecular Formula

C19H21N7O3

Molecular Weight

395.4 g/mol

IUPAC Name

6-[[4-(ethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]-2-phenylpyridazin-3-one

InChI

InChI=1S/C19H21N7O3/c1-2-20-17-21-18(25-10-12-28-13-11-25)23-19(22-17)29-15-8-9-16(27)26(24-15)14-6-4-3-5-7-14/h3-9H,2,10-13H2,1H3,(H,20,21,22,23)

InChI Key

OCWKTPDVKATNGS-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)OC2=NN(C(=O)C=C2)C3=CC=CC=C3)N4CCOCC4

Origin of Product

United States

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